2-Ethoxy-7-methoxy-8-methylquinolin-4-ol
Description
2-Ethoxy-7-methoxy-8-methylquinolin-4-ol is a quinoline derivative characterized by a hydroxyl group at position 4, ethoxy and methoxy substituents at positions 2 and 7, respectively, and a methyl group at position 6. Quinoline derivatives are widely studied for applications in corrosion inhibition, pharmaceuticals, and materials science due to their aromatic heterocyclic framework and tunable substituent effects .
The molecular formula of 2-Ethoxy-7-methoxy-8-methylquinolin-4-ol is inferred as C₁₃H₁₅NO₃ (molecular weight: ~233.27 g/mol), based on the addition of substituents to the quinoline core (C₉H₇NO). Substituents such as ethoxy (bulkier, lipophilic) and methoxy (electron-donating) may enhance solubility in organic solvents and influence intermolecular interactions in practical applications like corrosion inhibition or catalytic processes .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-ethoxy-7-methoxy-8-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H15NO3/c1-4-17-12-7-10(15)9-5-6-11(16-3)8(2)13(9)14-12/h5-7H,4H2,1-3H3,(H,14,15) |
InChI Key |
CGDSMHSTQVYDPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C2=C(N1)C(=C(C=C2)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 2-Ethoxy-7-methoxy-8-methylquinolin-4-ol with structurally related compounds:
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Key Research Findings
Substituent Position Effects: Ethoxy groups at position 2 (vs. Methoxy at position 7 (electron-donating) may stabilize the quinoline ring via resonance, improving thermal stability compared to nitro-substituted analogs (e.g., 5-Chloro-7-nitro-2-styrylquinolin-8-ol) .
Comparative Performance in Applications: 5-Substituted 8-quinolinol ethers demonstrate superior performance as gasoline additives compared to commercial products, suggesting that substituents at position 5 optimize fuel compatibility. However, the 2-ethoxy-7-methoxy-8-methyl analog may excel in non-polar environments due to its balanced lipophilicity . Styryl-substituted derivatives (e.g., compounds) exhibit strong π-π interactions, making them suitable for optoelectronic materials, whereas alkyl/methoxy-substituted analogs like 2-Ethoxy-7-methoxy-8-methylquinolin-4-ol are better suited for surface-mediated applications .
Synthetic Challenges: Multi-substituted quinolines (e.g., 2-Ethoxy-7-methoxy-8-methylquinolin-4-ol) require regioselective synthesis strategies to avoid side reactions, unlike simpler analogs like 7-Methoxy-2-methylquinolin-4-ol, which can be synthesized via direct alkylation .
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